5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

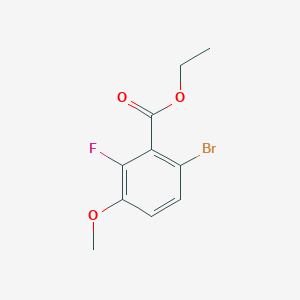

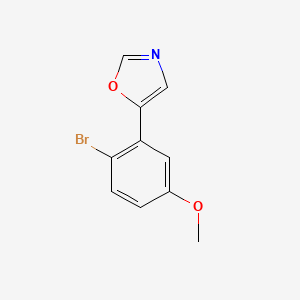

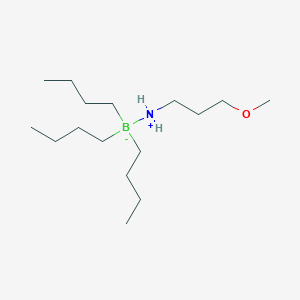

“5-(4-Bromo-3-chlorophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 5-position with a 4-bromo-3-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 4-bromo-3-chlorophenyl group. The bromine and chlorine atoms are likely to be the major sites of reactivity due to their electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the bromine and chlorine atoms might make this compound relatively dense and possibly volatile. The oxazole ring might contribute to the compound’s stability .Aplicaciones Científicas De Investigación

Antitubulin Agent in Cancer Treatment

The compound has been identified as a novel antitubulin agent that inhibits the proliferation of various types of cancer cells . It has shown to inhibit the proliferation of human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), highly metastatic breast adenocarcinoma (MDA-MB-231), cisplatin-resistant human ovarian carcinoma (A2780-cis), and multi-drug resistant mouse mammary tumor (EMT6/AR1) cells .

Inhibition of Microtubule Dynamics

The compound suppresses the dynamics of individual microtubules in live MCF-7 cells . It reduces the rates of growing and shortening phases of microtubules and increases the time microtubules spent in the pause state .

Binding to Tubulin

In vitro, the compound binds to tubulin with a dissociation constant of 8.3±1.8 µM, inhibits tubulin assembly, and suppresses GTPase activity of microtubules . It competitively inhibits the binding of BODIPY FL-vinblastine to tubulin, suggesting that it binds to tubulin at the vinblastine site .

Induction of Cell Death

The compound induces cell death by depolymerizing interphase microtubules, perturbing the spindle organization, and accumulating checkpoint proteins (BubR1 and Mad2) at the kinetochores . It enhances nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .

Anti-inflammatory Potential

The compound has been tested for its anti-inflammatory potential . Several compounds attenuated the lipopolysaccharide-induced NF-κB activation and were more potent than the parental cinnamic acid .

Low Cytotoxicity

Except for (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (IC50 6.5 µM), none of the discussed compounds showed any significant cytotoxic effect up to 20 μM .

Mecanismo De Acción

Target of Action

The primary target of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole interacts with its target, tubulin, by inhibiting microtubule dynamics . It reduces the rates of the growing and shortening phases of microtubules, increases the time microtubules spend in the pause state, and reduces the dynamicity (dimer exchange per unit time) of microtubules . It binds to tubulin at the vinblastine site, suggesting a competitive inhibition mechanism .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics, which is a critical component of the cell cycle, particularly the G2/M phase . This disruption leads to the accumulation of checkpoint proteins (BubR1 and Mad2) at the kinetochores, further halting cell division .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of various cancer cells, including drug-resistant ones, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation and the induction of cell death . It also leads to enhanced nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-bromo-3-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDOPYYQANMGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)

![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)

iridium(III), min. 98%](/img/structure/B6296068.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)